1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
Description
1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core linked to a 3-(trifluoromethyl)phenyl group via an ethanone bridge. This structure combines a nitrogen-rich bicyclic system with a fluorinated aromatic moiety, which may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)13-5-1-3-11(7-13)8-15(22)21-9-12-4-2-6-20-14(12)10-21/h1-7H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKZJJQTULECKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CC3=CC(=CC=C3)C(F)(F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can be achieved through a multi-step process. One common method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction typically proceeds under mild conditions and yields the desired pyrrolo[3,4-b]pyridine skeleton.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-b]pyridine oxides, while reduction can produce reduced pyrrolo[3,4-b]pyridine derivatives.
Scientific Research Applications
1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing neurotransmission and potentially providing therapeutic benefits in neurological and psychiatric disorders .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Trifluoromethyl vs.
- Ethanone vs. Propanone Linkers: The ethanone bridge in the target compound may confer rigidity compared to the propane linker in 3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one, affecting conformational flexibility and target engagement .
Pharmacological and Physicochemical Properties
- HDAC6 Inhibition : T-518 demonstrates >1,000-fold selectivity for HDAC6 over other HDAC isoforms, attributed to its bulky fluorinated substituents. The target compound’s trifluoromethylphenyl group may similarly enhance isoform selectivity but requires experimental validation .
- Stability : Fluorinated compounds like emraclidine exhibit enhanced metabolic stability, as seen in their storage requirements (2–8°C, dry conditions) .
Biological Activity
1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-b]pyridine core fused with a trifluoromethyl-substituted phenyl group. Its molecular formula is with a molecular weight of 292.26 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific kinases and other proteins involved in signaling pathways related to cancer and inflammation.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly targeting receptor tyrosine kinases (RTKs) involved in cancer progression.
- Receptor Modulation : It may modulate the activity of G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolo[3,4-b]pyridine core significantly influence its potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Enhances binding affinity to targets |
| Alkyl groups | Modulate lipophilicity and cell permeability |
Biological Activity Studies
Several studies have investigated the biological activity of this compound.
Case Study 1: Anticancer Activity
In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values ranged from 0.5 to 5 µM depending on the cell line tested. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Properties
Research has shown that this compound can inhibit pro-inflammatory cytokine production in macrophages. It effectively reduced TNF-alpha and IL-6 levels in activated cells, suggesting its potential as an anti-inflammatory agent.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further toxicological studies are necessary to fully characterize its safety profile.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reagents/Conditions | Purpose | Yield Range | References |
|---|---|---|---|
| NaH, DMF, 0–60°C | Base for deprotonation | 45–65% | |
| Pd(PPh₃)₄, K₂CO₃, toluene/EtOH | Suzuki coupling | 70–85% | |
| Chromatography (silica gel) | Purification | >95% purity |
Basic: How is the compound characterized structurally?
Advanced analytical techniques are critical:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., trifluoromethylphenyl integration) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .
- X-ray crystallography : Resolves 3D conformation, including pyrrolopyridine ring puckering .
Q. Table 2: Key Analytical Parameters
| Technique | Critical Parameters | Structural Insights | References |
|---|---|---|---|
| ¹H NMR (500 MHz) | δ 7.8–8.2 (aromatic protons) | Trifluoromethyl group position | |
| HRMS (ESI+) | m/z 385.12 [M+H]⁺ | Molecular ion confirmation |
Advanced: How can reaction conditions be optimized to improve yield?
Optimization requires systematic variation of:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions .
- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency in cross-coupling .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of sensitive intermediates .
Contradiction Alert : reports higher yields in DMF, while suggests toluene/EtOH mixtures improve Suzuki coupling. Resolution requires solvent screening for specific steps .
Advanced: How to address regioselectivity challenges in substitutions?
Regioselectivity is influenced by:
- Directing groups : Electron-withdrawing groups (e.g., -CF₃) direct electrophilic substitution to the para position .
- Steric effects : Bulky substituents on the pyrrolopyridine core favor substitution at less hindered sites .
- Catalyst design : Ligand-modified Pd catalysts (e.g., SPhos) enhance selectivity in cross-couplings .
Methodology : Computational modeling (DFT) predicts reactive sites, validated by experimental screening .
Advanced: What strategies are used to evaluate biological activity?
- In vitro assays :
- Enzyme inhibition : Test against kinases or GPCRs due to structural similarity to known inhibitors .
- Cell viability : MTT assays in cancer lines (e.g., HeLa) assess antiproliferative effects .
- In vivo models : Zebrafish or murine models evaluate pharmacokinetics and toxicity .
Q. Table 3: Biological Screening Workflow
| Assay Type | Model System | Key Metrics | References |
|---|---|---|---|
| Kinase inhibition | Recombinant EGFR | IC₅₀ values | |
| MTT assay | HeLa cells | % viability at 48h |
Advanced: How to resolve contradictions in reported synthetic yields?
Discrepancies (e.g., 45% vs. 70% yields) arise from:
- Purity of starting materials : Impurities in boronic acids reduce coupling efficiency .
- Workup protocols : Incomplete extraction or crystallization lowers isolated yields .
- Catalyst batch variability : Pd catalysts from different suppliers vary in activity .
Resolution : Reproduce reactions with rigorous quality control (QC) of reagents and parallel trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
